molecular formula C11H13FN2O4 B1600553 Tert-butyl 4-fluoro-3-nitrophenylcarbamate CAS No. 332370-72-6

Tert-butyl 4-fluoro-3-nitrophenylcarbamate

Cat. No.: B1600553
CAS No.: 332370-72-6
M. Wt: 256.23 g/mol
InChI Key: AEIHOUCJAIZEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-fluoro-3-nitrophenylcarbamate is an organic compound with the molecular formula C11H13FN2O4 and a molecular weight of 256.23 g/mol It is a derivative of carbamic acid, where the hydrogen atom is replaced by a tert-butyl group, and the phenyl ring is substituted with a fluorine atom and a nitro group

Preparation Methods

The synthesis of tert-butyl 4-fluoro-3-nitrophenylcarbamate typically involves the reaction of di-tert-butyl dicarbonate with 4-fluoro-3-nitroaniline . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: Di-tert-butyl dicarbonate and 4-fluoro-3-nitroaniline.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Procedure: The di-tert-butyl dicarbonate is added to a solution of 4-fluoro-3-nitroaniline in the chosen solvent. The mixture is stirred and allowed to react for several hours until the formation of this compound is complete.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

Tert-butyl 4-fluoro-3-nitrophenylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the carbamate group, using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4-fluoro-3-nitrophenylcarbamate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Material Science: It can be used in the preparation of functional materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-3-nitrophenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine and nitro substituents on the phenyl ring can also influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Tert-butyl 4-fluoro-3-nitrophenylcarbamate can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents on the phenyl ring.

    Tert-butyl 4-chloro-3-nitrophenylcarbamate: Contains a chlorine atom instead of a fluorine atom.

    Tert-butyl 4-fluoro-3-aminophenylcarbamate: Contains an amino group instead of a nitro group.

Properties

IUPAC Name

tert-butyl N-(4-fluoro-3-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIHOUCJAIZEFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455899
Record name TERT-BUTYL 4-FLUORO-3-NITROPHENYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332370-72-6
Record name TERT-BUTYL 4-FLUORO-3-NITROPHENYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-3-nitroaniline (30 g, 0.192 mol), di-t-butylcarbonate (84 g, 0.384 mol) was stirred in ethanol (300 mL) at r.t. for 1 week. The solvents were removed in vacuo and chromatographic purification (ethyl acetate-hexane) of the residue gave tert-butyl 4-fluoro-3-nitrophenylcarbamate (43 g, 88%) as a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 4-fluoro-3-nitrophenylcarbamate
Tert-butyl 4-fluoro-3-nitrophenylcarbamate
Tert-butyl 4-fluoro-3-nitrophenylcarbamate
Tert-butyl 4-fluoro-3-nitrophenylcarbamate
Tert-butyl 4-fluoro-3-nitrophenylcarbamate
Tert-butyl 4-fluoro-3-nitrophenylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.